
2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H18BrN It is a derivative of phenylethylamine, characterized by the presence of a bromine atom and four methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine typically involves multiple steps:
Bromination: The starting material, 2,3,5,6-tetramethylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-2,3,5,6-tetramethylphenol.
Conversion to Ethanamine: The brominated product is then subjected to a reaction with ethylamine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of iodinated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects and modulation of neurotransmitter levels.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Another phenylethylamine derivative with different substituents on the benzene ring.
2-(3-Bromo-2-methylphenyl)ethan-1-amine: A similar compound with a different substitution pattern on the benzene ring.
Uniqueness
2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine is unique due to the presence of four methyl groups and a bromine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific research applications and chemical synthesis.
Eigenschaften
Molekularformel |
C12H18BrN |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethanamine |
InChI |
InChI=1S/C12H18BrN/c1-7-9(3)12(13)10(4)8(2)11(7)5-6-14/h5-6,14H2,1-4H3 |
InChI-Schlüssel |
PZQKZWLBHMGCDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CCN)C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


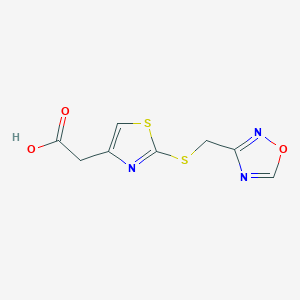

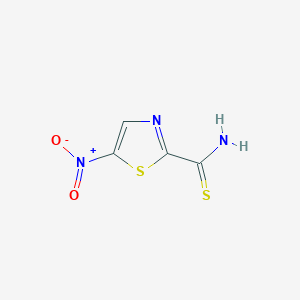
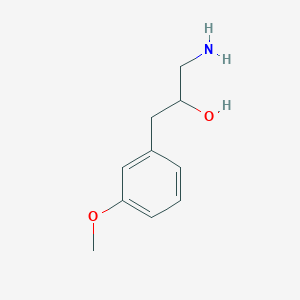
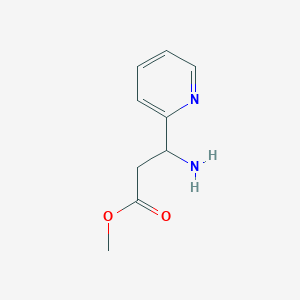
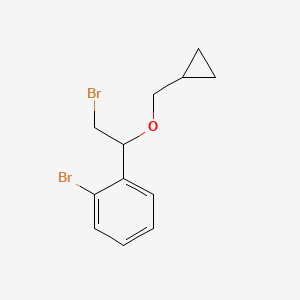
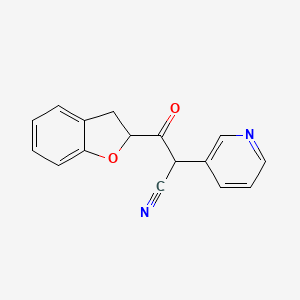
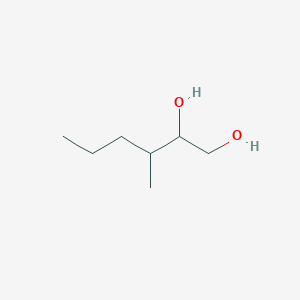
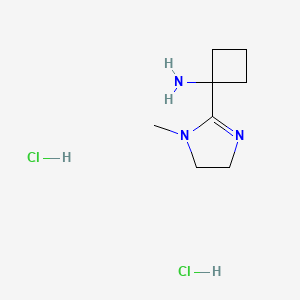

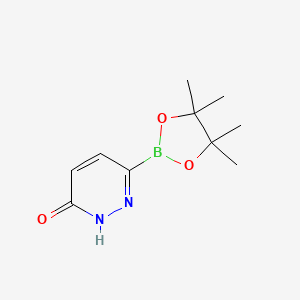
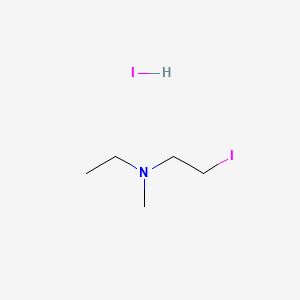
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)

